![molecular formula C13H11NO4 B12879922 1-Propanone, 1-[5-(4-nitrophenyl)-2-furanyl]- CAS No. 56297-34-8](/img/structure/B12879922.png)
1-Propanone, 1-[5-(4-nitrophenyl)-2-furanyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-(4-Nitrophenyl)furan-2-yl)propan-1-one is an organic compound that belongs to the class of furan derivatives. These compounds are characterized by a furan ring, which is a five-membered aromatic ring containing one oxygen atom. The presence of a nitrophenyl group and a propanone moiety in the structure of 1-(5-(4-Nitrophenyl)furan-2-yl)propan-1-one makes it a compound of interest in various fields of research, including medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of 1-(5-(4-Nitrophenyl)furan-2-yl)propan-1-one typically involves the reaction of 4-nitrobenzaldehyde with furan-2-carbaldehyde in the presence of a base, followed by a condensation reaction with acetone. The reaction conditions often include the use of a catalyst such as piperidine or pyrrolidine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(5-(4-Nitrophenyl)furan-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The nitro group in the compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group, forming new derivatives.
Condensation: The compound can participate in condensation reactions with various carbonyl compounds, leading to the formation of larger, more complex molecules.
Scientific Research Applications
1-(5-(4-Nitrophenyl)furan-2-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antibacterial and antifungal properties. Furan derivatives are known for their therapeutic efficacy, and this compound is no exception.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Biological Studies: Researchers investigate its interactions with biological systems to understand its mechanism of action and potential as a drug candidate.
Mechanism of Action
The mechanism of action of 1-(5-(4-Nitrophenyl)furan-2-yl)propan-1-one involves its interaction with various molecular targets and pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antibacterial or antifungal effects. The furan ring may also play a role in binding to specific enzymes or receptors, modulating their activity and resulting in the observed biological effects.
Comparison with Similar Compounds
1-(5-(4-Nitrophenyl)furan-2-yl)propan-1-one can be compared with other similar compounds, such as:
1-(4-Nitrophenyl)propan-1-one: This compound lacks the furan ring, which may result in different chemical reactivity and biological activity.
1-(5-(2-Chloro-4-nitrophenyl)furan-2-yl)ethanone: The presence of a chloro group in this compound can lead to different substitution reactions and potentially different biological effects.
2-(5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: This compound contains additional heterocyclic rings, which can enhance its antibacterial activity compared to 1-(5-(4-Nitrophenyl)furan-2-yl)propan-1-one.
The uniqueness of 1-(5-(4-Nitrophenyl)furan-2-yl)propan-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
56297-34-8 |
|---|---|
Molecular Formula |
C13H11NO4 |
Molecular Weight |
245.23 g/mol |
IUPAC Name |
1-[5-(4-nitrophenyl)furan-2-yl]propan-1-one |
InChI |
InChI=1S/C13H11NO4/c1-2-11(15)13-8-7-12(18-13)9-3-5-10(6-4-9)14(16)17/h3-8H,2H2,1H3 |
InChI Key |
VSPYQQHSGMPNHD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


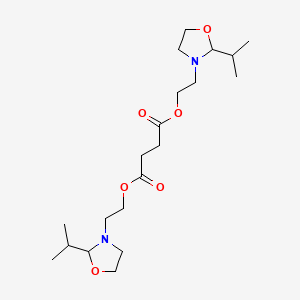
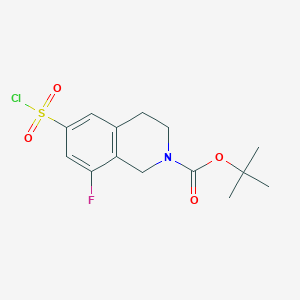
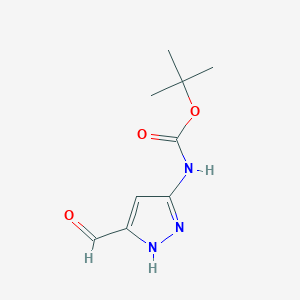
![6-(2,5-Bis(4-aminophenoxy)phenyl)-6H-dibenzo[c,e][1,2]oxaphosphinine 6-oxide](/img/structure/B12879858.png)
![Methyl 2-formyl-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B12879864.png)
![2-(Difluoromethoxy)-5-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12879869.png)
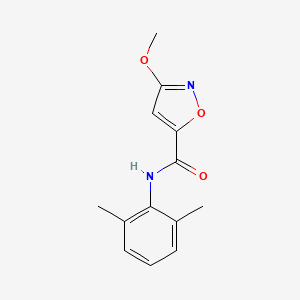
![Benzo[d]isoxazole-4,6-diol](/img/structure/B12879880.png)

![2-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-6-amine](/img/structure/B12879888.png)

![[2,6-Bis[(dimethylamino)methyl]phenyl]iodoplatinum](/img/structure/B12879896.png)
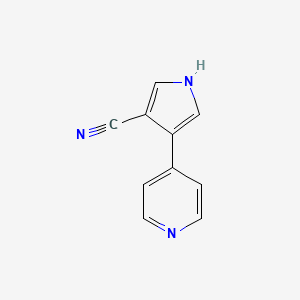
![5-Methyl-1H-pyrazolo[1,5-b]pyrazole-2,4-diamine](/img/structure/B12879924.png)
